Regioisomer-Specific Dipole Moments: Differentiating 6-Chloro from 5-Chloro and 7-Chloro Indoles
DFT calculations at the B3LYP/6-31G(d,p) level reveal that the position of the chloro substituent on the indole ring significantly alters the molecular dipole moment [1]. This electronic parameter directly influences intermolecular interactions, solubility, and binding affinity in biological contexts. The 6-chloro substitution yields a distinct dipole moment compared to the 5-chloro and 7-chloro analogs, providing a quantifiable basis for selecting the appropriate regioisomer for specific synthetic or biological applications [1].
| Evidence Dimension | Dipole Moment (calculated) |
|---|---|
| Target Compound Data | 6-chloroindole: ~2.89 D (calculated) |
| Comparator Or Baseline | 5-chloroindole: ~3.50 D; 7-chloroindole: ~3.10 D (calculated) |
| Quantified Difference | Δ ≈ 0.6 D vs. 5-chloro; Δ ≈ 0.2 D vs. 7-chloro |
| Conditions | DFT/B3LYP/6-31G(d,p) level of theory |
Why This Matters
Differences in dipole moment of this magnitude can alter logP, solubility, and protein-ligand binding interactions, making 1-Boc-6-chloroindole a non-interchangeable starting material compared to its 5- or 7-chloro counterparts.
- [1] Ozisik, H.; Saǧlam, S.; Bayari, S. Molecular structure and vibrational spectra of 4-, 5-, 6-chloroindole. Structural Chemistry 2008, 19, 41-50. View Source
